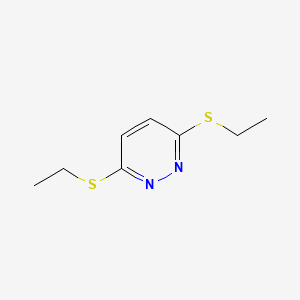

3,6-Bis(ethylsulfanyl)pyridazine

Description

Structure

3D Structure

Properties

CAS No. |

62645-17-4 |

|---|---|

Molecular Formula |

C8H12N2S2 |

Molecular Weight |

200.3 g/mol |

IUPAC Name |

3,6-bis(ethylsulfanyl)pyridazine |

InChI |

InChI=1S/C8H12N2S2/c1-3-11-7-5-6-8(10-9-7)12-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

RVCBMVJUKRNLJG-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NN=C(C=C1)SCC |

Origin of Product |

United States |

Synthesis and Characterization of 3,6 Bis Ethylsulfanyl Pyridazine

The synthesis of 3,6-disubstituted pyridazines can be achieved through various methodologies. A common approach involves the reaction of 3,6-dichloropyridazine (B152260) with appropriate nucleophiles. In the specific case of 3,6-Bis(ethylsulfanyl)pyridazine, the chlorine atoms in 3,6-dichloropyridazine are displaced by ethanethiolate groups. One documented synthesis involves the reaction of 3,6-dichloropyridazine with ethanethiol (B150549) in the presence of a base. clockss.org

Another general strategy for forming the pyridazine (B1198779) ring itself starts from 1,4-dicarbonyl compounds or related synthons, which are cyclized with hydrazine (B178648). organic-chemistry.orgwikipedia.org For instance, maleic anhydride (B1165640) can be reacted with hydrazine hydrate (B1144303) to form 3,6-dihydroxypyridazine, a precursor that can be further functionalized. google.com

The characterization of 3,6-disubstituted pyridazines, including 3,6-Bis(ethylsulfanyl)pyridazine, relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure by identifying the chemical environment of each proton and carbon atom. tue.nl Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. acs.orgliberty.edu X-ray crystallography can offer definitive proof of the three-dimensional structure of crystalline derivatives. tue.nlnih.gov

Physicochemical Properties

The physicochemical properties of 3,6-Bis(ethylsulfanyl)pyridazine are determined by its molecular structure. While specific experimental data for this exact compound is not widely available in the provided search results, general properties can be inferred from its structure and related compounds.

| Property | Value/Description | Source |

| Molecular Formula | C₈H₁₂N₂S₂ | Inferred |

| Molecular Weight | 200.33 g/mol | Inferred |

| Physical State | Likely a solid at room temperature, based on related compounds. | liberty.edu |

| Solubility | Expected to be soluble in common organic solvents. |

This table is based on general chemical principles and data for analogous compounds, as specific experimental values for 3,6-Bis(ethylsulfanyl)pyridazine were not found in the provided search results.

Chemical Reactivity and Potential Applications

The chemical reactivity of 3,6-Bis(ethylsulfanyl)pyridazine is centered around the pyridazine (B1198779) ring and the attached ethylsulfanyl groups. The nitrogen atoms in the pyridazine ring can act as bases or nucleophiles, and they can also be involved in coordination with metal ions. The sulfur atoms of the ethylsulfanyl groups can be oxidized to sulfoxides or sulfones, offering a pathway to further functionalization.

The potential applications of 3,6-Bis(ethylsulfanyl)pyridazine are largely exploratory at this stage. Given the broad biological activities of the pyridazine scaffold, this compound could be investigated for its own potential pharmacological effects. Furthermore, it can serve as a valuable building block or intermediate in the synthesis of more complex molecules with desired properties. The presence of the sulfur atoms also opens up possibilities in materials science, for example, in the development of metal-organic frameworks or functional polymers.

Spectroscopic Data

NMR Spectroscopy

For 3,6-Bis(ethylsulfanyl)pyridazine, the ¹H NMR spectrum would be expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl groups, due to spin-spin coupling. The protons on the pyridazine (B1198779) ring would appear as a singlet or a set of coupled doublets depending on the symmetry of the molecule. The ¹³C NMR spectrum would show distinct signals for the methyl, methylene, and pyridazine ring carbons. Two-dimensional NMR techniques like COSY and HSQC would be instrumental in assigning all proton and carbon resonances conclusively. tue.nl

IR Spectroscopy

The IR spectrum of 3,6-Bis(ethylsulfanyl)pyridazine would exhibit characteristic absorption bands. These would include C-H stretching vibrations for the alkyl groups and the aromatic ring, C=N and C=C stretching vibrations characteristic of the pyridazine ring, and C-S stretching vibrations.

Mass Spectrometry

Mass spectrometry would provide the exact molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Crystallographic Data

Strategies for Pyridazine (B1198779) Ring Construction

The foundational step in synthesizing many pyridazine derivatives is the construction of the core heterocyclic ring. Various cyclization strategies have been developed to achieve this, offering different levels of complexity and substitution pattern control.

Cyclization Reactions Utilizing 1,4-Dicarbonyl Precursors and Hydrazine (B178648)

A classical and fundamental method for constructing the pyridazine ring involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. chemtube3d.comyoutube.com This approach relies on the formation of a dihydropyridazine (B8628806) intermediate through the reaction of hydrazine with the two carbonyl groups, which is then oxidized to the aromatic pyridazine ring. chemtube3d.com

The general strategy begins with a 1,4-diketone which, upon reaction with hydrazine, undergoes cyclization to form a dihydropyridazine. Subsequent oxidation, often with reagents like air, nitric acid, or manganese dioxide, yields the final pyridazine. baranlab.org To directly obtain the aromatic pyridazine, an unsaturated 1,4-dicarbonyl precursor, such as a maleic anhydride (B1165640) derivative, can be used. For instance, maleic anhydride reacts with hydrazine to produce 3,6-dihydroxypyridazine, a key intermediate that can be further functionalized. youtube.comgoogle.comgoogle.com

Table 1: Examples of Pyridazine Synthesis from 1,4-Dicarbonyl Compounds

| 1,4-Dicarbonyl Precursor | Reagent | Product | Reference(s) |

| Maleic Anhydride | Hydrazine Hydrate (B1144303) | 3,6-Dihydroxypyridazine | google.com, youtube.com, google.com |

| Saturated 1,4-Diketone | Hydrazine | Dihydropyridazine (requires oxidation) | chemtube3d.com, youtube.com |

| α,β-Unsaturated 1,4-Dicarbonyl | Hydrazine | Pyridazine | youtube.com |

This table presents illustrative examples of the types of precursors and reagents used in the cyclization approach to form the pyridazine ring.

Diels-Alder Cycloadditions (Inverse Electron Demand)

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful and versatile tool for the synthesis of pyridazines. nih.govrsc.org This type of [4+2] cycloaddition involves the reaction of an electron-deficient diene, typically a tetrazine, with an electron-rich dienophile, such as an alkene or alkyne. nih.govrsc.org The reaction proceeds through a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen to form a dihydropyridazine or directly a pyridazine if an alkyne is used. rsc.org

This methodology offers high regioselectivity and functional group tolerance, making it suitable for constructing complex pyridazine derivatives. organic-chemistry.orgorganic-chemistry.org The reaction kinetics can be significantly influenced by the solvent, with polar, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) often accelerating the cycloaddition. oup.com

A highly regioselective method for synthesizing trisubstituted pyridazines involves the IEDDA reaction between tetrazines and alkynyl sulfides. rsc.org This approach provides excellent control over the placement of substituents on the resulting pyridazine ring. The reaction of a 3-substituted 1,2,4,5-tetrazine (B1199680) with an alkynyl sulfide (B99878) proceeds through a cycloaddition followed by the elimination of dinitrogen to yield the pyridazine product. rsc.org The regioselectivity of this reaction is influenced by the electronic and steric nature of the substituents on both the tetrazine and the alkynyl sulfide, with theoretical calculations supporting the observed outcomes. rsc.org This method is particularly valuable for creating pyridazines with sulfur substituents that can be further transformed. rsc.org

Table 2: Regioselective Pyridazine Synthesis via Tetrazine-Alkynyl Sulfide Cycloaddition

| Tetrazine Reactant | Alkynyl Sulfide Reactant | Major Pyridazine Product | Reference(s) |

| 3-Phenyl-1,2,4,5-tetrazine | Phenyl 1-propynyl sulfide | 3-Methyl-4-phenyl-6-(phenylthio)pyridazine | rsc.org |

| 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine | Ethyl 1-hexynyl sulfide | 3-Butyl-6-(ethylthio)-4-(4-methoxyphenyl)pyridazine | rsc.org |

| 3-(Trifluoromethyl)-1,2,4,5-tetrazine | Phenyl ethynyl (B1212043) sulfide | 3-(Phenylthio)-6-(trifluoromethyl)pyridazine | rsc.org |

This table showcases the regioselective synthesis of various substituted thioether pyridazines using the IEDDA reaction between tetrazines and alkynyl sulfides.

The intramolecular variant of the IEDDA reaction provides an efficient pathway to fused heterocyclic systems containing a pyridazine ring. mdpi.com In this approach, the diene (pyridazine ring) and the dienophile (an olefinic or acetylenic side chain) are tethered together in the same molecule. This "entropic assistance" facilitates the cycloaddition, which can often proceed even with unactivated dienophiles. mdpi.com For example, 4-pyridazinecarbonitriles substituted at the 3-position with an alkynyloxy or alkynylamino side chain can undergo intramolecular [4+2] cycloaddition upon heating. The resulting bridged intermediate then spontaneously loses a molecule of nitrogen to form a fused aromatic system. mdpi.com This strategy has been successfully applied to the synthesis of various fused systems like indolines and dibenzofurans. mdpi.com

Functionalization of Pyridazine Ring Systems

A common and highly effective strategy for the synthesis of 3,6-bis(ethylsulfanyl)pyridazine involves the functionalization of a pre-formed pyridazine ring. This typically starts with a di-substituted pyridazine bearing good leaving groups, such as halogens, which can then be displaced by appropriate nucleophiles.

Nucleophilic Substitution Reactions

The synthesis of 3,6-bis(ethylsulfanyl)pyridazine can be readily achieved through the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine (B152260) with sodium ethanethiolate. nih.govtandfonline.com 3,6-Dichloropyridazine is a commercially available or readily synthesized starting material, often prepared from maleic anhydride via 3,6-dihydroxypyridazine followed by chlorination with reagents like phosphorus pentachloride or phosphorus oxychloride. google.comchemicalbook.com

The reaction involves the displacement of the two chloride atoms on the pyridazine ring by the ethanethiolate nucleophile. Thiolates are excellent nucleophiles for this type of transformation. youtube.comresearchgate.net The reaction is typically carried out in a suitable solvent, and the ethanethiolate can be generated in situ from ethanethiol (B150549) and a base, such as sodium hydroxide (B78521) or sodium metal. This method is a straightforward and high-yielding route to symmetrically substituted 3,6-bis(thioether)pyridazines. tandfonline.com A similar strategy can be employed to synthesize a wide variety of analogous thioether pyridazines by simply varying the thiol used in the substitution reaction. nih.gov

Table 3: Synthesis of Thioether Pyridazines via Nucleophilic Substitution

| Pyridazine Substrate | Nucleophile | Product | Reference(s) |

| 3,6-Dichloropyridazine | Sodium Ethanethiolate | 3,6-Bis(ethylsulfanyl)pyridazine | tandfonline.com, nih.gov |

| 3,6-Dichloropyridazine | Sodium Benzenethiolate | 3,6-Bis(phenylthio)pyridazine | tandfonline.com |

| 3-Chloro-6-phenoxypyridazine | Sodium Ethanethiolate | 3-Ethylsulfanyl-6-phenoxypyridazine | tandfonline.com |

| 3-Chloro-4-pyridazinecarbonitrile | Sodium 2-propyn-1-olate | 3-(2-Propyn-1-yloxy)-4-pyridazinecarbonitrile | mdpi.com |

This table provides examples of nucleophilic substitution reactions on chlorinated pyridazine precursors to yield various thioether and ether-substituted pyridazines.

Synthetic Methodologies for 3,6-Bis(ethylsulfanyl)pyridazine and Analogous Thioether Pyridazines

The synthesis of 3,6-bis(ethylsulfanyl)pyridazine and related thioether pyridazine derivatives is accomplished through a variety of established and modern organic chemistry reactions. These methods primarily involve the functionalization of a pre-formed pyridazine ring, leveraging the reactivity of halogenated precursors and the versatility of organometallic reagents.

1 Substitution of Halogenated Pyridazines (e.g., 3,6-Dichloropyridazine)

A cornerstone in the synthesis of thioether pyridazines is the nucleophilic substitution of halogen atoms on the pyridazine core. The electron-deficient nature of the pyridazine ring facilitates the displacement of halides by sulfur nucleophiles.

1 Substitution of Halogenated Pyridazines (e.g., 3,6-Dichloropyridazine)

The most common precursor for these syntheses is 3,6-dichloropyridazine. researchgate.netjofamericanscience.org The chlorine atoms at the 3 and 6 positions are susceptible to nucleophilic attack. The reaction of 3,6-dichloropyridazine with a thiol, such as ethanethiol, in the presence of a base, leads to the sequential substitution of the chlorine atoms, ultimately yielding 3,6-bis(ethylsulfanyl)pyridazine. The reaction conditions can often be controlled to achieve mono- or di-substitution. For instance, selective monosubstitution of a single chlorine atom in 3,6-dichloropyridazine can be achieved with various nucleophiles, including those based on sulfur. jofamericanscience.org

This approach is not limited to simple alkyl thiols; a wide range of sulfur nucleophiles can be employed to generate a diverse library of thioether pyridazine derivatives. researchgate.net The reaction of 3,6-dichloropyridazine with sodium hydrogensulfide in ethanol, for example, leads to the formation of 6-chloropyridazine-3-thiol. chemicalbook.com

2 Reactivity with Sulfur Nucleophiles

Sulfur compounds are generally potent nucleophiles, a property that is exploited in the synthesis of thioether pyridazines. libretexts.org Thiolate anions, readily formed by deprotonating thiols with a base, are excellent nucleophiles for SN2 reactions with alkyl halides and are similarly effective in nucleophilic aromatic substitution reactions with halogenated pyridazines. libretexts.orglibretexts.org

The nucleophilicity of sulfur is significantly greater than that of oxygen, which allows for selective reactions at the sulfur atom even in the presence of other functional groups. libretexts.org This high nucleophilicity drives the displacement of the chloro groups in 3,6-dichloropyridazine. The reaction typically proceeds in a stepwise manner, allowing for the potential isolation of the monosubstituted intermediate, 3-chloro-6-(ethylsulfanyl)pyridazine, before the introduction of the second thioether group.

2 Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pyridazine rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme-connect.comresearchgate.net

1 Palladium-Catalyzed Methods (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds and has been successfully applied to pyridazine systems. thieme-connect.comnih.govnih.gov This reaction typically involves the coupling of a halogenated pyridazine with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govnih.gov For instance, 3-chloro-6-methoxypyridazine (B157567) has been coupled with phenylboronic acid to produce 3-methoxy-6-phenylpyridazine (B1600435) in good yield. thieme-connect.com

While direct Suzuki-Miyaura coupling to introduce a thioether group is less common, this methodology is crucial for creating more complex pyridazine derivatives. For example, after the introduction of thioether groups via nucleophilic substitution, remaining halogen atoms on the pyridazine ring can be further functionalized using Suzuki-Miyaura coupling. Symmetrical 3,6-dihalopyridazines can undergo efficient mono-Suzuki-Miyaura coupling reactions. rsc.org The synthesis of 3,6-bis(2-hexylindan-5-yl)pyridazine from 3,6-dichloropyridazine and 2-hexylindan-5-boronic acid exemplifies this approach. prepchem.com

| Catalyst System | Reactants | Product | Yield (%) |

| Pd(PPh₃)₄ / Na₂CO₃ | 3-Bromo-6-(thiophen-2-yl)pyridazine and various (hetero)aromatic boronic acids | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | Not specified |

| Pd(PPh₃)₄ / Na₂CO₃ | 3-Chloro-6-methoxypyridazine and phenylboronic acid | 3-Methoxy-6-phenylpyridazine | 75% |

| Tetrakis(triphenylphosphine)palladium(0) / Na₂CO₃ | 3,6-Dichloropyridazine and 2-hexylindan-5-boronic acid | 3,6-Bis(2-hexylindan-5-yl)pyridazine | 79% |

3 Ortho-Metallation Approaches

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edubaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile.

In the context of pyridazine chemistry, ortho-metallation allows for the introduction of substituents at specific positions that might be inaccessible through other methods. nih.govresearchgate.net While direct C-H activation to install a thioether group is not the primary application, DoM can be used to introduce other functionalities onto a pyridazine ring that already contains thioether groups. For example, the use of TMP-based magnesium and zinc reagents (TMP = 2,2,6,6-tetramethylpiperidyl) has proven effective for the functionalization of various heteroarenes. researchgate.netresearchgate.net Lewis acids can be used to direct the regioselectivity of metalation on the pyridazine ring. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Bis(ethylsulfanyl)pyridazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3,6-dichloropyridazine with ethylthiol groups. Microwave-assisted synthesis (e.g., 80–100°C, 1–2 hours) improves reaction efficiency compared to conventional heating, with yields reaching ~75–85% under optimized solvent systems (e.g., DMF or THF) . Key variables include stoichiometric ratios (2:1 ethylthiol:dichloropyridazine) and inert atmosphere to prevent oxidation of thiol groups.

Q. How can spectroscopic techniques differentiate 3,6-Bis(ethylsulfanyl)pyridazine from its structural analogs?

- Methodological Answer :

- 1H NMR : Distinctive singlet for pyridazine protons (δ 8.2–8.5 ppm) and triplet/multiplet patterns for ethylthio groups (δ 1.3–1.5 ppm for CH3, δ 2.7–3.0 ppm for SCH2) .

- FT-IR : Peaks at 650–700 cm⁻¹ (C-S stretching) and 1550–1600 cm⁻¹ (pyridazine ring vibrations) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 214 [M⁺]) can be cross-referenced with databases like NIST .

Q. What role do ethylthio substituents play in modifying the compound’s electronic properties?

- Methodological Answer : Ethylthio groups act as electron donors via sulfur’s lone pairs, stabilizing the pyridazine ring’s π-system. Cyclic voltammetry reveals a reduction potential shift of ~0.3 V compared to unsubstituted pyridazine, indicating enhanced electron density . Computational studies (DFT) can quantify charge distribution and HOMO-LUMO gaps for structure-property relationships .

Advanced Research Questions

Q. How does 3,6-Bis(ethylsulfanyl)pyridazine perform as a ligand in coordination polymers, and what structural motifs are observed?

- Methodological Answer : The compound acts as a bidentate ligand via pyridazine N atoms, forming helical chains with metals like Hg(II) or Eu(III). Single-crystal XRD reveals distorted tetrahedral geometry in HgBr2 complexes, with Hg-N bond lengths of ~2.3 Å and Br-Hg-Br angles of ~115° . Europium complexes exhibit red emission (λ = 615–620 nm) under UV excitation, useful for luminescent materials .

Q. What strategies optimize the incorporation of 3,6-Bis(ethylsulfanyl)pyridazine into polyimide films for low thermal expansion?

- Methodological Answer : Co-polymerization with aromatic dianhydrides (e.g., PMDA) produces polyimides with near-zero thermal expansion. Key steps:

- Monomer Synthesis : React 3,6-Bis(ethylsulfanyl)pyridazine with 4-aminophenyl groups to form diamine monomers .

- Polymerization : Use step-growth polymerization in NMP at 180°C for 12 hours.

- Characterization : Coefficient of thermal expansion (CTE) values of <10 ppm/K are achievable, confirmed by TMA .

Q. How do steric and electronic effects influence regioselective functionalization of 3,6-Bis(ethylsulfanyl)pyridazine?

- Methodological Answer : Ethylthio groups hinder electrophilic substitution at C4/C5 positions. For C4/C5 functionalization (e.g., nitration), use HNO3/H2SO4 at 0–5°C with yields <30%. Computational modeling (e.g., Fukui indices) predicts reactivity hotspots . Contrastingly, nucleophilic attacks (e.g., Suzuki coupling) favor C3/C6 positions due to reduced steric hindrance .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 50–85%) arise from:

- Solvent Polarity : Higher polarity solvents (DMF vs. THF) improve solubility of intermediates .

- Purification Methods : Column chromatography (SiO2, hexane/EtOAc) vs. recrystallization (ethanol/water) affects recovery rates .

- Side Reactions : Thiol oxidation to disulfides can be mitigated by degassing and using reducing agents (e.g., TCEP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.